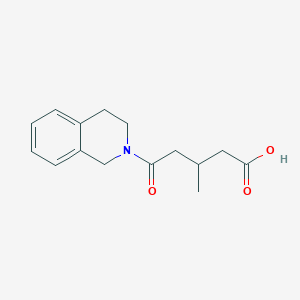

3-Methyl-5-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)pentanoic acid

Description

3-Methyl-5-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)pentanoic acid is a synthetic carboxylic acid derivative featuring a tetrahydroisoquinoline moiety fused to a pentanoic acid backbone. This compound is structurally characterized by:

- A 1,2,3,4-tetrahydroisoquinoline group, a bicyclic amine system with partial aromaticity.

- A keto group at the fifth carbon of the pentanoic acid chain.

- A methyl substituent at the third carbon of the chain.

Its synthesis typically involves condensation reactions between tetrahydroisoquinoline derivatives and α-keto acids, followed by selective methylation.

Properties

IUPAC Name |

5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(9-15(18)19)8-14(17)16-7-6-12-4-2-3-5-13(12)10-16/h2-5,11H,6-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIXNJHZOCTAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N1CCC2=CC=CC=C2C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)pentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable isoquinoline derivative with a keto acid. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-5-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)pentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Methyl-5-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)pentanoic acid with two structurally related compounds from the Catalog of Rare Chemicals (2017).

Key Structural and Functional Differences:

Core Heterocycle: The target compound contains a tetrahydroisoquinoline (fully saturated bicyclic amine), while the analogs feature a 3,4-dihydroisoquinoline (partially unsaturated). The saturation state influences electronic properties and binding affinity to biological targets .

Backbone Chain: The target compound has a pentanoic acid chain with a ketone at C5, whereas the analogs use shorter (propanoic acid) or branched (4-methylpentanoic acid) chains. Chain length and branching affect solubility and membrane permeability.

Substituents :

- The methyl group at C3 and keto group at C5 in the target compound are absent in the analogs. These groups may enhance steric hindrance or hydrogen-bonding capacity, altering interactions with enzymes or receptors.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s tetrahydroisoquinoline core requires multi-step synthesis with careful control of stereochemistry, unlike the dihydroisoquinoline analogs, which are simpler to prepare .

- Methylation at C3 may improve metabolic stability compared to unsubstituted chains.

Notes

- Evidence Limitations: The Catalog of Rare Chemicals (2017) provides only structural data for analogs . No pharmacological or kinetic data are available.

- Caution : Structural comparisons are based on computational or theoretical models; experimental validation is required.

Biological Activity

3-Methyl-5-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)pentanoic acid is a complex organic compound notable for its unique structural features that combine a pentanoic acid backbone with a tetrahydroisoquinoline moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The compound's IUPAC name is 5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-5-oxopentanoic acid. Its molecular formula is , and it has a molecular weight of approximately 273.32 g/mol. The structure includes a keto group and an acid functional group that may contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-5-oxopentanoic acid |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 273.32 g/mol |

| CAS Number | 896088-40-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter systems, which can influence cognitive functions and mood regulation.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate neurotransmitter receptors, impacting signaling pathways associated with neurological disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structures can exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and related diseases.

Neuroprotective Effects

Given the tetrahydroisoquinoline structure's known neuroprotective effects, this compound may offer protective benefits against neurodegenerative diseases by modulating neuroinflammatory responses.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, indicating its possible use in developing new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related tetrahydroisoquinoline derivatives in animal models of Parkinson’s disease. Results indicated that these compounds reduced neuroinflammation and improved motor function in treated subjects.

Case Study 2: Antioxidant Activity

Research published in a peer-reviewed journal demonstrated that derivatives of 3-Methyl-5-oxo compounds exhibited significant antioxidant activity in vitro. This suggests potential applications in preventing oxidative damage in various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.